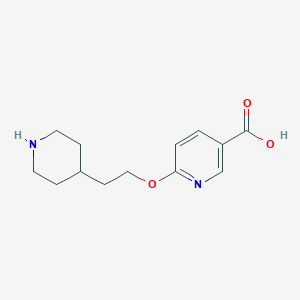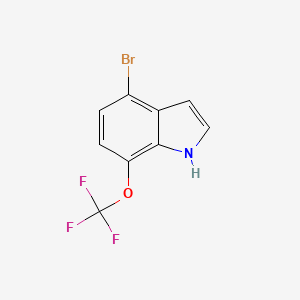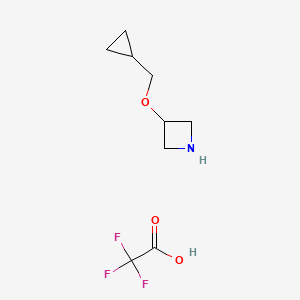
3-(Cyclopropylmethoxy)azetidine trifluoroacetate
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)azetidine trifluoroacetate is a chemical compound with the molecular formula C9H14F3NO3 . It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen .
Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered azetidine ring with a cyclopropylmethoxy group attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Multicomponent Coupling and Synthesis
- The trifluoroacetic acid (TFA)-promoted three-component coupling of N-substituted aziridines, arynes, and water leads to the synthesis of medicinally important N-aryl β-amino alcohol derivatives. This process is enhanced using azetidines, yielding N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).
Synthesis of Functionalized Triazinines and Azetidines
- The TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides facilitates the synthesis of highly functionalized triazinines and azetidines. The resultant products can be converted to biologically significant azetidines through simple thermolysis (Zhang et al., 2014).
Creation of Triple Reuptake Inhibitors
- Novel azetidine derivatives, designed based on the 3-aryl-3-oxypropylamine scaffold, are evaluated as Triple Reuptake Inhibitors (TRIs). Specific compounds in this category have demonstrated in vivo activity in functional tests (Han et al., 2012).
Azetidine as a Privileged Motif in Medicinal Chemistry
- Azetidines, due to their structural strain, are explored for divergent strain-release reactions upon N-activation. These reactions include semipinacol rearrangement and spiroepoxy azetidine formation, demonstrating the versatility of azetidine moieties in complex chemical syntheses (Gregson, Noble, & Aggarwal, 2021).
Radioligand Synthesis for PET Imaging
- Synthesis of azetidine derivatives, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, is crucial for developing potent and selective ligands for human nicotinic acetylcholine receptor subtypes. These ligands are used in Positron Emission Tomography (PET) imaging, contributing to advancements in neuroimaging (Doll et al., 1999).
Photocatalysis in Beta-Lactam Synthesis
- The photochemical reaction of 3-deazauridines, leading to the formation of chiral beta-lactams, is an example of utilizing azetidine derivatives in photocatalytic reactions. This process is instrumental in generating optically active beta-lactams, which are significant in various medicinal chemistry applications (Katagiri, Haneda, & Kaneko, 1985).
Antioxidant Activity of Azetidine Derivatives
- Schiff bases and azetidines derived from phenyl urea derivatives exhibit in-vitro antioxidant activity. This highlights the potential of azetidine derivatives in developing therapeutic agents with antioxidant properties (Nagavolu et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-2-6(1)5-9-7-3-8-4-7;3-2(4,5)1(6)7/h6-8H,1-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAAHXBHLYEWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




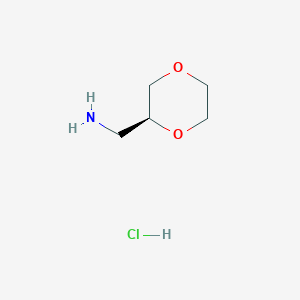
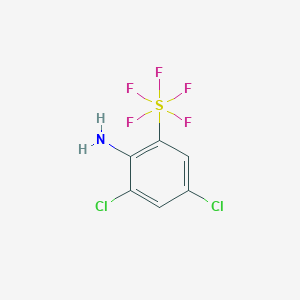
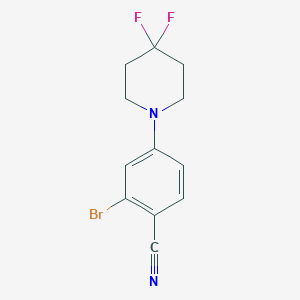
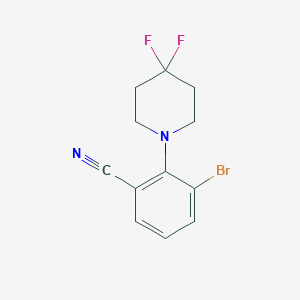
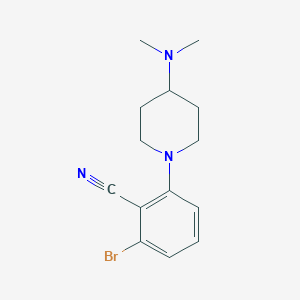
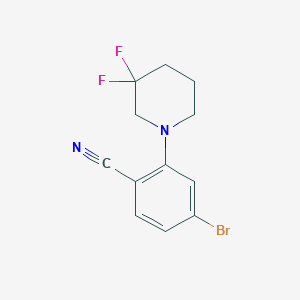
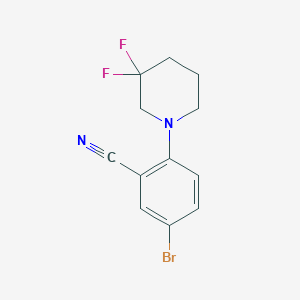

![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)
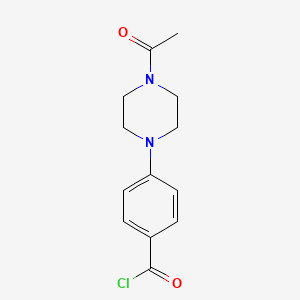
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)
